molecular formula C14H14F3N3O3S2 B2407328 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2320852-53-5

2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2407328
CAS No.: 2320852-53-5
M. Wt: 393.4
InChI Key: RMTPQOZCQURWPR-UHFFFAOYSA-N
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Description

2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving thiosemicarbazide and an appropriate acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biology: It is used in biological studies to understand its interaction with various biological targets.

    Material Science: The compound’s unique properties make it a candidate for use in advanced materials and nanotechnology.

    Industry: It is explored for its potential use in industrial applications, such as catalysts or intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-oxadiazole
  • 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazine

Uniqueness

The uniqueness of 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a wide range of applications.

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S2/c15-14(16,17)11-3-1-2-4-12(11)25(21,22)20-7-5-10(6-8-20)23-13-19-18-9-24-13/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTPQOZCQURWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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